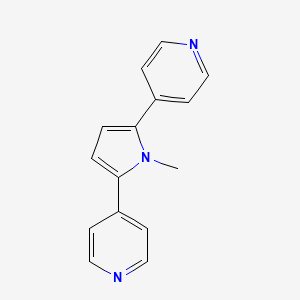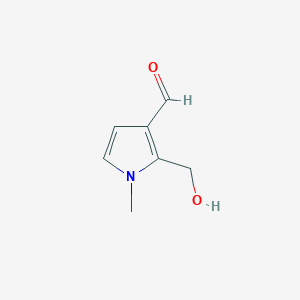
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbaldehyde group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde.
Reduction: Formation of 2-(hydroxymethyl)-1-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group and an aldehyde group, but with a furan ring instead of a pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with similar pyrrole-based structures but different functional groups.
Uniqueness
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and its pyrrole ring structure. This combination imparts distinct reactivity and potential biological activities that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
62501-64-8 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
BYGFXZUDVISMDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


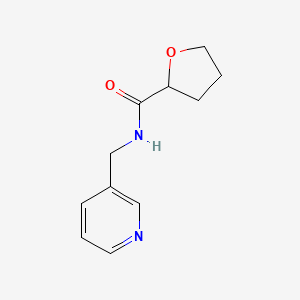
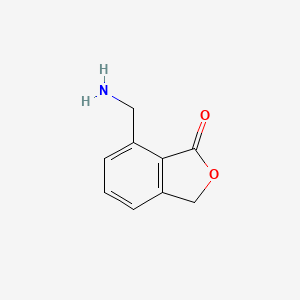
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

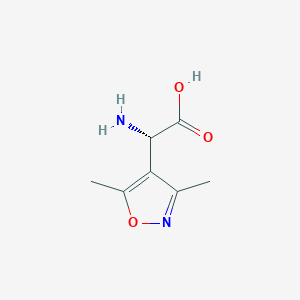

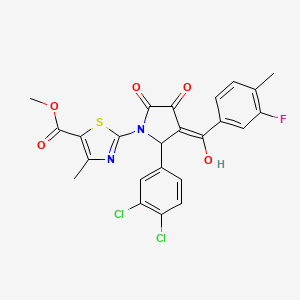

![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)


![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
